3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobenzoic acid
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Overview
Description
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The iodination of the benzoic acid moiety can be carried out using iodine and a suitable oxidizing agent like sodium iodate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for peptide synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodine atom in the benzoic acid moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted benzoic acids.
Scientific Research Applications
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein interactions and functions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, allowing for the coupling of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative used in similar applications.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid:
Uniqueness
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobenzoic acid is unique due to the presence of the iodine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various synthetic applications.
Properties
Molecular Formula |
C22H16INO4 |
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Molecular Weight |
485.3 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobenzoic acid |
InChI |
InChI=1S/C22H16INO4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
InChI Key |
DGKNFUKBLWLYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)I |
Origin of Product |
United States |
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